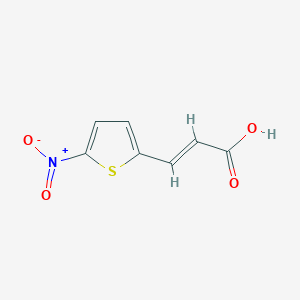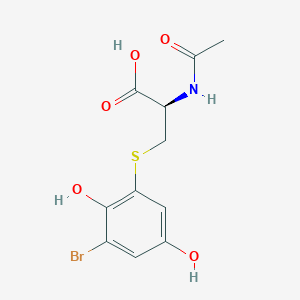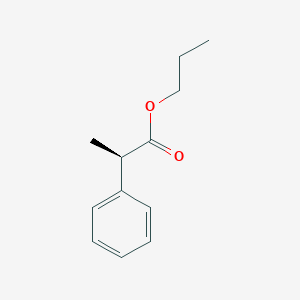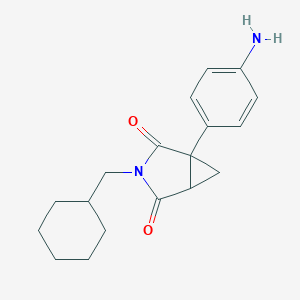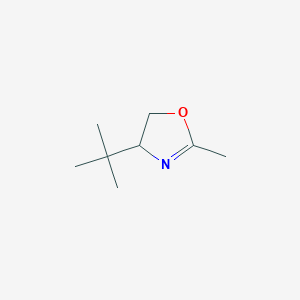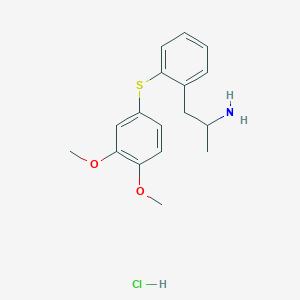
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride, also known as TAK-147, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and acts as a selective serotonin receptor agonist.
Mecanismo De Acción
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride acts as a selective agonist for the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor has been shown to have anxiolytic and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neurogenesis, and the modulation of neuronal excitability. These effects are thought to contribute to the anxiolytic and antidepressant properties of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for more specific and targeted research. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride. One area of interest is its potential use in combination with other drugs for the treatment of mood disorders. Another area of interest is the development of more selective and potent agonists for the serotonin 5-HT1A receptor, which could lead to more effective treatments for mood disorders. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride, which could help to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride involves several steps, including the reaction of 3,4-dimethoxythiophenol with 2-bromoanisole, followed by the reaction with 2-bromo-4-methylphenylpropan-1-amine. The resulting product is then treated with hydrochloric acid to obtain 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been studied for its potential therapeutic applications in various fields of research. One area of interest is its use in the treatment of mood disorders, such as depression and anxiety. 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to have a selective affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Propiedades
Número CAS |
128959-18-2 |
|---|---|
Nombre del producto |
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride |
Fórmula molecular |
C17H22ClNO2S |
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2S.ClH/c1-12(18)10-13-6-4-5-7-17(13)21-14-8-9-15(19-2)16(11-14)20-3;/h4-9,11-12H,10,18H2,1-3H3;1H |
Clave InChI |
OHTKBSWZKZOJSL-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N.Cl |
SMILES canónico |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N.Cl |
Sinónimos |
Benzeneethanamine, 2-((3,4-dimethoxyphenyl)thio)-alpha-methyl-, hydroc hloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



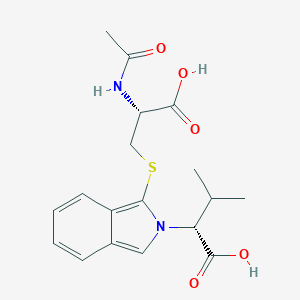
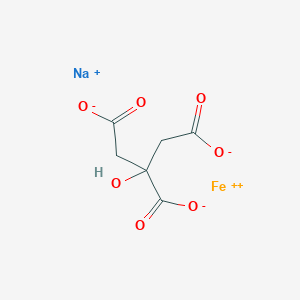
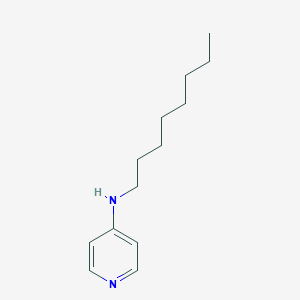
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
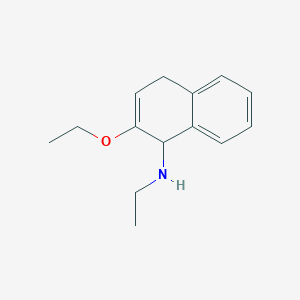
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)
